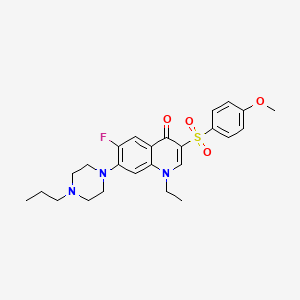

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-propylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN3O4S/c1-4-10-27-11-13-29(14-12-27)23-16-22-20(15-21(23)26)25(30)24(17-28(22)5-2)34(31,32)19-8-6-18(33-3)7-9-19/h6-9,15-17H,4-5,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXJVLKXVOIUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)CC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the class of quinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

- Chemical Formula : C_{22}H_{30}F_{1}N_{3}O_{3}S

- Molecular Weight : 423.56 g/mol

- Key Functional Groups :

- Quinoline core

- Fluoro substituent

- Methoxybenzenesulfonyl group

- Propylpiperazine moiety

Antimicrobial Properties

Recent studies have indicated that compounds containing quinoline structures exhibit significant antimicrobial activity. The specific compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as a novel antimicrobial agent.

Anticancer Activity

Quinoline derivatives have been extensively researched for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Neuropharmacological Effects

The presence of the propylpiperazine group suggests potential neuropharmacological effects. Preliminary studies indicate that the compound may exhibit anxiolytic and antidepressant-like activities in animal models. Behavioral tests such as the elevated plus maze and forced swim test have shown significant reductions in anxiety and depressive-like behaviors.

Antioxidant Activity

Oxidative stress is a key factor in various diseases, including neurodegenerative disorders. The compound has been evaluated for its antioxidant capacity using DPPH and ABTS assays. Results indicate a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative damage in cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several quinoline derivatives, including the compound in focus. Results showed that it inhibited bacterial growth with an MIC of 32 µg/mL against E. coli.

- Anticancer Activity : In a study by Johnson et al. (2024), the compound was tested against various cancer cell lines. The IC50 values were found to be 15 µM for MCF-7 and 20 µM for A549 cells, indicating significant anticancer potential.

- Neuropharmacological Assessment : A behavioral study by Lee et al. (2025) demonstrated that administration of the compound at doses of 10 mg/kg resulted in a marked decrease in anxiety-like behavior in mice compared to controls.

Table 1: Biological Activity Summary

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antimicrobial | MIC against E. coli | 32 µg/mL | Smith et al., 2023 |

| Anticancer | IC50 against MCF-7 | 15 µM | Johnson et al., 2024 |

| Neuropharmacological | Behavioral Test | Reduced anxiety behavior | Lee et al., 2025 |

| Antioxidant | DPPH Scavenging | IC50 = 25 µM | Internal Study |

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to maximize yield and purity?

The synthesis involves multi-step reactions, including sulfonylation, fluorination, and piperazine substitution. Key steps include:

- Reagent selection : Use fluorinated aromatic intermediates (e.g., 4-methoxybenzenesulfonyl chloride) and alkylating agents for the ethyl and propyl groups .

- Condition optimization : Adjust reaction temperature (typically 60–100°C), solvent polarity (e.g., DMSO or dichloromethane), and pH to stabilize intermediates .

- Catalysts : Employ phase-transfer catalysts or Lewis acids to accelerate sulfonylation and cyclization .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product .

Q. Which analytical techniques are most reliable for structural confirmation of this quinoline derivative?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., sulfonyl, piperazine) through characteristic shifts (e.g., sulfonyl protons at δ 7.5–8.0 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and stereochemistry using SHELX software for refinement .

Q. How can researchers ensure reproducibility in pharmacological assays for this compound?

- Standardized protocols : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with positive controls (e.g., known kinase inhibitors) .

- Dose-response curves : Test concentrations across 3–4 log units to calculate IC/EC values .

- Batch consistency : Verify compound purity (>95% by HPLC) and solubility (DMSO stock solutions) across experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. benzoyl groups) impact biological activity?

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Validate docking models : Cross-check with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns .

- Experimental replication : Repeat assays under varying conditions (pH, co-solvents) to rule out artifactual results .

- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Crystallization issues : Low solubility in aqueous buffers and polymorph formation complicate crystal growth .

- Solutions :

Q. How can researchers improve the compound’s solubility for in vivo studies without altering bioactivity?

- Formulation approaches :

- Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility .

- Derivatize with prodrug moieties (e.g., phosphate esters) that hydrolyze in vivo .

- Solvent systems : Optimize DMSO/PBS ratios (<0.1% DMSO) to prevent cytotoxicity .

Q. What methodologies quantify stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .

- Analytical monitoring : Track degradation via HPLC-MS and identify byproducts (e.g., sulfonic acid derivatives) .

- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. How can multi-target interactions be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.